2,6-Diaminohexanoic acid; octa-2,4,6-trienoic acid is a compound that combines the properties of an amino acid and a polyunsaturated fatty acid. The first component, 2,6-diaminohexanoic acid, is a derivative of hexanoic acid with two amino groups at the 2 and 6 positions. The second component, octa-2,4,6-trienoic acid, is a fatty acid characterized by three double bonds in its carbon chain. This compound is of interest in various scientific fields due to its potential therapeutic applications and unique chemical properties.
2,6-Diaminohexanoic acid; octa-2,4,6-trienoic acid falls under two primary classifications:
The synthesis of 2,6-diaminohexanoic acid; octa-2,4,6-trienoic acid typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 2,6-diaminohexanoic acid; octa-2,4,6-trienoic acid consists of:
The compound can participate in various chemical reactions:
These reactions are significant in modifying the compound for specific applications in pharmaceuticals and materials science.
The mechanism of action for 2,6-diaminohexanoic acid; octa-2,4,6-trienoic acid involves:
Research indicates that compounds with similar structures can modulate cellular pathways involved in inflammation and oxidative stress .
Relevant data indicates that these properties contribute significantly to its functionality in biological systems .
The compound has potential applications in:
Research continues into optimizing its uses across various fields .
2,6-Diaminohexanoic acid (DAHA) is the systematic name for the essential amino acid L-lysine (C₆H₁₄N₂O₂). This aliphatic molecule features a linear hydrocarbon backbone with a carboxylic acid group (-COOH) at the C1 position, a protonated α-amino group (-NH₃⁺) at C2, and a second primary amino group (-NH₂) at the terminal carbon (C6) of the side chain. The molecule adopts an extended zigzag conformation with minimal steric hindrance due to its flexible (CH₂)₄ linker between the α-carbon and the ε-amino group. The presence of two chiral centers (at C2 and C5/C6, though standard notation assigns chirality primarily to C2) gives rise to stereoisomers, with the biologically relevant (2S) configuration being predominant in nature. The ε-amino group confers dibasic character, enabling participation in intermolecular charge transfer and salt bridge formation in proteins [2] [3] [5].
Table 1: Key Structural Parameters of 2,6-Diaminohexanoic Acid (DFT/B3LYP/6-311++G(d,p))
Bond/Bond Angle | Theoretical Value | Experimental Value | Description |
---|---|---|---|
C1-C2 (Bond Length) | 1.55 Å | 1.53 Å | Bond linking carboxyl/α-amino |
C1-O3 (Bond Length) | 1.20 Å | 1.25 Å | C=O Double Bond |
C1-O4 (Bond Length) | 1.34 Å | 1.25 Å | C-O Single Bond (OH) |
C2-N7 (Bond Length) | 1.48 Å | N/A | Cα-Nα Bond |
C6-N (Bond Length) | ~1.47 Å | N/A | Cε-Nε Bond |
C2-C1-O3 (Bond Angle) | Calculated | Experimental | Carboxyl Group Geometry |
Dipole Moment | 5.8381 Debye | N/A | Molecular Polarity |
Point Group | C₁ | N/A | Low Symmetry |
Octa-2,4,6-trienoic acid (C₈H₁₀O₂) possesses a conjugated polyene chain attached to a carboxylic acid functionality. The molecule features three stereogenic double bonds at positions 2, 3-4, and 5-6, each capable of existing in E (trans) or Z (cis) configurations. While initial consideration might suggest eight stereoisomers (2³), molecular symmetry and conjugation constraints reduce the number of unique stereoisomers to six. The fully E,E,E configuration represents the most thermodynamically stable linear isomer due to minimized steric clashes. The conjugated π-electron system across C2-C3-C4-C5-C6-C7 creates a planar or near-planar segment in the all-E configuration, enabling electron delocalization that significantly influences its electronic properties and spectroscopic behavior. The carboxylic acid group allows for typical carboxylic acid reactivity and hydrogen bonding [1] [4] [7].
Table 2: Stereoisomers of Octa-2,4,6-trienoic Acid
Isomer Configuration | Structural Features | Stability |
---|---|---|
(2E,4E,6E) | All trans, linear, maximal conjugation | Highest (minimized steric strain) |
(2E,4E,6Z) | Cis at C6-C7 bond | Moderate (steric clash near carboxyl) |
(2E,4Z,6E) | Cis at C4-C5 bond | Moderate (mid-chain kink) |
(2Z,4E,6E) | Cis at C2-C3 bond | Moderate (steric clash near chain end) |
(2E,4Z,6Z) | Cis at C4-C5 and C6-C7 bonds | Lower (increased non-planarity) |
(2Z,4E,6Z) | Cis at C2-C3 and C6-C7 bonds | Lower (distorted conjugation) |
DAHA: Fourier Transform Infrared (FTIR) spectroscopy reveals characteristic vibrational modes associated with its charged functional groups. Key experimental bands include: strong, broad O-H stretching at ~3000-3500 cm⁻¹ (carboxylic acid), asymmetric and symmetric N-H stretches of -NH₃⁺ around 3300 cm⁻¹ and 3150 cm⁻¹ respectively, C=O stretching at 1720 cm⁻¹ (protonated carboxylic acid), and N-H bending vibrations near 1600 cm⁻¹ and 1500 cm⁻¹. DFT/B3LYP/6-311++G(d,p) calculations with a scaling factor of 0.9614 provide excellent agreement with experimental FTIR spectra, assigning 66 fundamental vibrations: 23 stretches, 22 bends, and 21 torsional modes. Potential Energy Distribution (PED) analysis via the VEDA program confirms the dominance of O-H (86%), N-H (85-90%), and C=O (84%) contributions in their respective stretching vibrations. UV-Vis spectroscopy in methanol shows a single absorption maximum at approximately 210 nm, attributed to the n→π* transition of the carboxylate group. This experimental finding aligns with TD-DFT calculations predicting the primary electronic transition in the gas phase near 210 nm [2] [3].
Table 3: Experimental FTIR Bands and Computational Assignments for DAHA
Experimental Band (cm⁻¹) | Scaled Calculated (cm⁻¹) | Vibration Mode (PED > 50%) | Intensity |
---|---|---|---|
~3400 (broad) | 3502 | ν(O-H) (86%) | Strong |
~3300 | 3360 | νₐₛ(N-H) α-amino (89%) | Medium |
~3150 | 3178 | νₛ(N-H) α-amino (85%) | Medium |
~1720 | 1745 | ν(C=O) (84%) | Strong |
~1600 | 1621 | δ(N-H) α-amino (62%), νₐₛ(COO⁻) | Strong |
~1500 | 1520 | δ(N-H) ε-amino (55%) | Medium |
~1400 | 1423 | νₛ(COO⁻) (60%), δ(O-H) | Medium |
~1200 | 1225 | ν(C-O) (70%), δ(O-H) | Strong |
Octa-2,4,6-trienoic acid: While detailed experimental spectra were absent in the search results, its conjugated polyene-acid structure dictates predictable spectroscopic features. Infrared spectroscopy would exhibit characteristic C=O stretching near 1710 cm⁻¹ (slightly lower than DAHA due to conjugation effects), =C-H stretches around 3000-3100 cm⁻¹, and C=C stretches coupled across the conjugated system appearing as intense bands between 1600 cm⁻¹ and 1650 cm⁻¹. The precise C=C stretching frequencies depend heavily on the isomeric configuration, with all-E isomers displaying higher wavenumbers (≈1650 cm⁻¹) than isomers with Z configurations (≈1620-1635 cm⁻¹) due to greater bond order alternation and planarity. Mass spectrometry under electron ionization (EI-MS) would show a molecular ion peak at m/z 138 [M]⁺· (C₈H₁₀O₂), with prominent fragments arising from retro-Diels-Alder reactions (e.g., m/z 94 [C₆H₆O]⁺ from loss of C₂H₄), McLafferty rearrangement involving the acid group (yielding ions like m/z 95 [M-43]⁺), and cleavage adjacent to double bonds (e.g., m/z 67 [C₅H₇]⁺). NMR spectroscopy would reveal distinctive alkene proton signals (δ 5.5-7.2 ppm) coupling patterns (e.g., vicinal couplings ~15 Hz for E alkenes, ~11 Hz for Z alkenes), and methylene/methyl protons between δ 1.8-3.0 ppm. The carboxylic acid proton would appear far downfield (~δ 11-12 ppm) [1] [4] [7].
Density Functional Theory (DFT) modeling is crucial for understanding the electronic structure and conformational energetics of octa-2,4,6-trienoic acid's conjugated system. While explicit computational data wasn't detailed in the search results for this specific molecule, insights can be drawn from related polyenes and the stereochemical analysis provided. The conjugated π-system across C2-C7 creates a delocalized molecular orbital framework. The Highest Occupied Molecular Orbital (HOMO) would primarily involve π-bonding combinations across the triene segment, while the Lowest Unoccupied Molecular Orbital (LUMO) would correspond to the π* antibonding orbitals. This reduced HOMO-LUMO gap compared to non-conjugated analogs explains the observed UV absorption shifts.
Geometry optimizations for different stereoisomers reveal significant conformational consequences of E/Z isomerism. The all-E isomer adopts a nearly planar s-trans conformation for all double bonds, maximizing π-orbital overlap and conjugation length. This planarity results in the longest effective conjugation length, the lowest HOMO-LUMO gap, and the highest thermodynamic stability. Introducing a Z configuration introduces torsional twists around the adjacent single bonds (e.g., C3-C4 for a Z bond at C4=C5). For example, the 4Z isomer exhibits a ~30-40° twist around the C3-C4 single bond, disrupting orbital overlap between C2-C3 and C4-C5 π-systems. This twist increases the HOMO-LUMO gap and raises the electronic energy relative to the all-E form. Steric repulsion between hydrogen atoms across the Z double bond (e.g., H4 and H5 in the 4Z configuration) and between the terminal groups and polyene chain (e.g., C1=O and H3 in the 2Z configuration; H8 and H5 in the 6Z configuration) further destabilizes non-E isomers. Symmetry considerations explain the reduction in unique stereoisomers from eight to six: specific combinations like (2E,4Z,6E) and (2Z,4E,6Z) are enantiomeric pairs only if the molecule lacks symmetry, but in practice, molecular symmetry makes some expected enantiomers identical, reducing the total count [4] [9].
Crystallographic studies of analogous polyenoic acids (e.g., pyrene-substituted trienoic acids) demonstrate the impact of conjugation on solid-state structure. The triene chain typically exhibits significant planarity in the all-E configuration, with torsional angles between double bonds close to 180° (s-trans). However, the dihedral angle between the polyene chain and ring systems in substituted analogs (observed between 42.2° and 52.8°) highlights how substituents can induce non-planarity, thereby modulating the electronic conjugation. Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analyses would visualize the delocalized electron density along the polyene chain and the localized nature of the carboxylic O-H bond [9].
The canonical and biologically relevant form of 2,6-diaminohexanoic acid (L-lysine) possesses a linear aliphatic side chain - (CH₂)₄NH₂. This linearity confers specific structural and functional properties critical to its biological roles. Computational modeling (DFT/B3LYP/6-311++G(d,p)) confirms the extended zigzag conformation of the (CH₂)₄ linker, with C-C bond lengths consistently near 1.54 Å and C-C-C bond angles close to the ideal tetrahedral angle (109.5°), demonstrating minimal geometric strain. The flexibility of this linear chain allows DAHA to adopt various conformations with relatively low energy barriers (~1-3 kcal/mol for torsional rotations), facilitating interactions with diverse binding pockets in enzymes and receptors. The terminal ε-amino group projects away from the α-carbon backbone, maximizing its accessibility for forming salt bridges with carboxylate groups (e.g., with aspartate or glutamate residues in proteins), participating in hydrogen bonding networks, or undergoing post-translational modifications like methylation or acetylation in histones [2] [3] [5].
While the search results did not explicitly describe branched-chain isomers of DAHA (e.g., isomers with methyl groups on the side chain carbons), a comparative analysis based on fundamental organic chemistry principles highlights the significant differences such branching would introduce:
The linear architecture of natural DAHA is thus evolutionarily optimized for its roles in catalysis, binding, and modification, where side-chain flexibility, terminal amino group accessibility, and hydrophilicity are paramount. Branched isomers would represent distinct chemical entities with significantly altered physicochemical and likely non-overlapping biological functions [2] [3] [10].
Table 4: Structural and Functional Implications of Linear vs. Hypothetical Branched DAHA Isomers
Property | Linear DAHA (L-Lysine) | Hypothetical Branched Isomer (e.g., 4-methyl-DAHA) |
---|---|---|
Side Chain Structure | -(CH₂)₄-NH₂ | -CH₂-CH₂-CH(CH₃)-CH₂-NH₂ or similar |
Conformational Flexibility | High (multiple low-energy rotamers) | Reduced (steric restrictions around branch point) |
ε-NH₂ Accessibility | High, projects freely | Potentially hindered by methyl group |
Hydrophobicity | Hydrophilic | Increased hydrophobic character |
Chiral Centers | Primarily C2 (α-carbon) | C2 and branch point carbon (e.g., C4) |
Dominant Interactions | Ionic, H-bonding, catalytic | Increased hydrophobic interactions, potentially altered H-bonding |
Biological Role Fit | Optimal for salt bridges, enzyme catalysis, modifications | Likely incompatible with natural lysine binding sites |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7